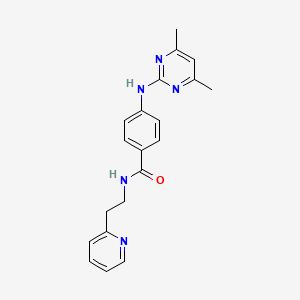
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres. Substitution reactions might involve catalysts or specific temperature settings to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of new functionalized derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound finds applications in the development of new materials, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4,6-dimethylpyrimidin-2-yl)amino)phenol
- (4,6-dimethylpyridin-2-yl)methanol
Uniqueness
Compared to similar compounds, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C20H21N5O |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H21N5O/c1-14-13-15(2)24-20(23-14)25-18-8-6-16(7-9-18)19(26)22-12-10-17-5-3-4-11-21-17/h3-9,11,13H,10,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
XJXYWSFCPGXVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10982011.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10982012.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B10982044.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10982050.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10982052.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10982056.png)
![N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982057.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one](/img/structure/B10982065.png)
![1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B10982066.png)
![5-Benzyl-2-{[(5-ethylthiophen-3-yl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10982071.png)
![N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine](/img/structure/B10982076.png)
